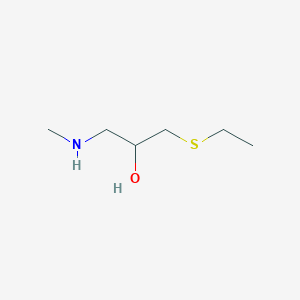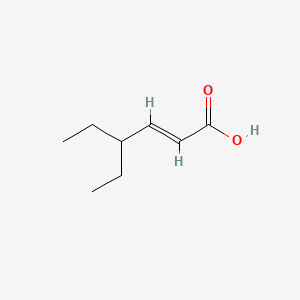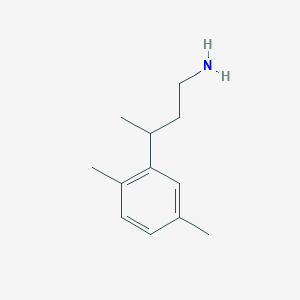![molecular formula C13H13FO B15323252 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-Fluoro-3-phenylbicyclo[111]pentan-1-yl}ethan-1-one is a synthetic organic compound characterized by its unique bicyclic structure
Métodos De Preparación
The synthesis of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the bicyclo[1.1.1]pentane core: This step often involves the cyclization of suitable precursors under specific conditions to form the bicyclic structure.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the phenyl group: This step may involve a Friedel-Crafts alkylation or other suitable methods to introduce the phenyl group onto the bicyclic core.
Formation of the ethanone moiety:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Aplicaciones Científicas De Investigación
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure and functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparación Con Compuestos Similares
1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one can be compared with other similar compounds, such as:
1-{2-Chloro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.
1-{2-Bromo-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one: Contains a bromo group, which may result in different chemical behavior and applications.
1-{2-Methyl-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one:
The uniqueness of this compound lies in its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H13FO |
|---|---|
Peso molecular |
204.24 g/mol |
Nombre IUPAC |
1-(2-fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)ethanone |
InChI |
InChI=1S/C13H13FO/c1-9(15)12-7-13(8-12,11(12)14)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
Clave InChI |
PBWMPDBKWQBXLR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C12CC(C1)(C2F)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


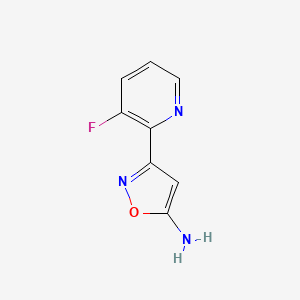
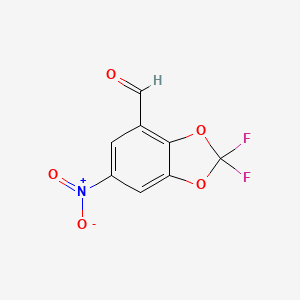
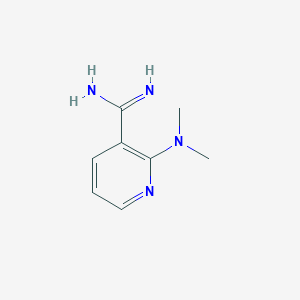


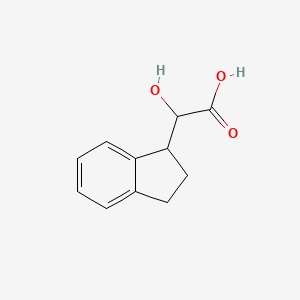
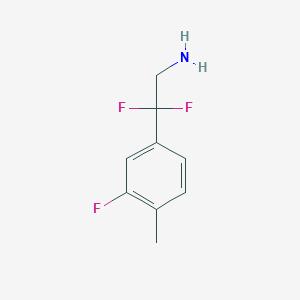

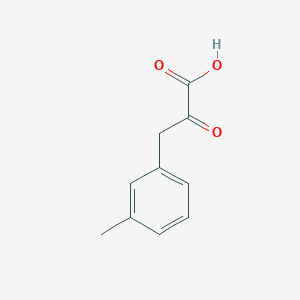
![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)
